molecular formula C7H12N4O2 B2777572 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1345510-62-4

1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B2777572
CAS No.: 1345510-62-4
M. Wt: 184.199
InChI Key: OUZPALNPICAZLV-UHFFFAOYSA-N
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Description

Historical Context of Nitropyrazole Chemistry

Nitropyrazoles emerged as a critical subclass of heterocyclic compounds following the discovery of pyrazole’s electrophilic substitution capabilities in the mid-20th century. Early work by Habraken and Verbruggen demonstrated the feasibility of introducing nitro groups onto pyrazole rings through nitration and rearrangement reactions, laying the groundwork for derivatives like 3-nitropyrazole. The development of regioselective nitration methods in the 1980s–1990s enabled precise functionalization at C3 and C4 positions, which became pivotal for synthesizing compounds such as 3,4-dinitropyrazole. These advances coincided with growing interest in nitrogen-rich heterocycles for energetic materials, driven by their high densities and thermal stabilities compared to traditional carbon-based explosives.

The incorporation of alkylamine side chains into nitropyrazoles, as seen in 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, reflects a more recent trend (post-2000s) aimed at modulating electronic properties and solubility profiles. Such modifications align with broader efforts to tailor pyrazole derivatives for coordination chemistry and bioactive molecule design.

Significance in Heterocyclic Chemistry Research

Nitropyrazoles occupy a unique niche in heterocyclic chemistry due to their dual roles as:

  • Electrophilic intermediates capable of undergoing further functionalization (e.g., halogenation, sulfonation).
  • π-Deficient aromatic systems that participate in charge-transfer complexes and metal coordination.

The presence of a nitro group at C3 in 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine induces electron-withdrawing effects, polarizing the pyrazole ring and enhancing reactivity toward nucleophilic attack at adjacent positions. This electronic modulation is critical for designing catalysts and ligands in asymmetric synthesis. Additionally, the ethyl and methylamine substituents introduce steric bulk and hydrogen-bonding capabilities, factors exploited in supramolecular chemistry and drug design.

Recent studies highlight nitropyrazoles’ utility in synthesizing high-energy-density materials (HEDMs), where their balanced oxygen content and low sensitivity to friction/impact make them safer alternatives to conventional explosives. The compound’s nitrogen content (≈30% by molecular formula) and compact structure further align with these applications.

Position within Pyrazole-Based Compound Classification Systems

Pyrazole derivatives are systematically classified based on:

  • Substituent position (N1 vs. C3/C4 substitution)
  • Functional group type (nitro, amino, alkyl, etc.)
  • Degree of aromaticity perturbation (e.g., nonclassical substituents like trinitromethyl)

1-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine falls into the N1-alkyl/C3-nitro subclass (Table 1), distinguished by its ethyl group at N1 and nitro group at C3. This substitution pattern contrasts with medically relevant pyrazoles (e.g., celecoxib), which typically feature sulfonamide or trifluoromethyl groups at C3/C5.

Table 1: Classification of Select Pyrazole Derivatives

Compound N1 Substituent C3 Substituent C5 Substituent Primary Application
Pyrazole H H H Reference compound
Celecoxib CH₃ SO₂NH₂ CF₃ COX-2 inhibition
3-Nitropyrazole H NO₂ H Energetic material
Target compound C₂H₅ NO₂ CH₂NHCH₃ Multifunctional intermediate

Research Objectives and Scope

This article focuses on:

  • Synthetic pathways for 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, emphasizing regioselectivity challenges.
  • Electronic and steric effects arising from its substituents, analyzed via computational and spectroscopic methods.
  • Potential applications in coordination chemistry, catalysis, and materials science.

Excluded from discussion are pharmacokinetic, toxicological, and industrial-scale production details, maintaining a strict focus on chemical synthesis and fundamental properties.

Properties

IUPAC Name

1-(2-ethyl-5-nitropyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-3-10-6(5-8-2)4-7(9-10)11(12)13/h4,8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZPALNPICAZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The ethyl group is introduced through an alkylation reaction, where the pyrazole ring is treated with an ethylating agent such as ethyl iodide in the presence of a base.

    Amination: The final step involves the introduction of the N-methylmethanamine group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is treated with N-methylmethanamine under suitable conditions.

Industrial Production Methods

Industrial production of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl and methylamine substituents undergo selective oxidation under controlled conditions:

Reaction TargetReagent SystemConditionsMajor Product(s)Mechanism
Ethyl GroupKMnO₄/H₂SO₄Aqueous, 60-80°C1-(3-Nitro-1H-pyrazol-5-yl)acetic acidRadical-mediated C-H bond oxidation
MethylamineH₂O₂/Fe²⁺ (Fenton)pH 3-5, 25°CN-Methylnitrosoamine derivativeOxidative N-demethylation via hydroxyl radicals

Key findings:

  • Ethyl group oxidation proceeds with 72-85% yield but requires strict temperature control to prevent nitro group reduction .

  • Methylamine oxidation generates reactive intermediates implicated in mutagenicity studies .

Reduction Reactions

The nitro group at C3 displays high reducibility, enabling versatile transformations:

Reducing AgentCatalyst/Co-reagentConditionsMajor Product(s)Selectivity
H₂ gasPd/C (5% w/w)Ethanol, 40 psi, 50°C1-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-N-methylmethanamine>95%
NaBH₄-CuCl₂-THF, 0°C → RTMixture of amino and hydroxylamine derivatives60:40 ratio

Notable observations:

  • Catalytic hydrogenation achieves near-quantitative conversion to the primary amine without pyrazole ring saturation .

  • Copper-mediated borohydride reduction produces competing pathways due to nitro group electronic effects .

Electrophilic Substitution

The electron-deficient pyrazole ring participates in directed C-H functionalization:

ElectrophileDirected PositionConditionsYield (%)Reference
Br₂C4 (para to nitro)CHCl₃, 0°C88
AcCl/AlCl₃C4Reflux, 2 h63
HNO₃/H₂SO₄No additional nitration0-5°C, 30 min<5

Mechanistic insights:

  • Bromination occurs regioselectively at C4 due to nitro group meta-directing effects.

  • Acetylation requires Lewis acid activation but competes with N-methylamine acylation.

Nucleophilic Displacement

The N-methylmethanamine side chain undergoes substitution:

NucleophileLeaving GroupConditionsProductKinetic Profile
KSCN-NHCH₃ (activated)DMF, 120°C, 8 hThiourea derivativeSecond-order
NaN₃-NHCH₃ (Mitsunobu)DIAD, PPh₃, THFAzide analog92% conversion

Critical considerations:

  • Direct amine substitution requires activation via protonation or coordination .

  • Mitsunobu conditions enable clean displacement without ring decomposition.

Condensation Reactions

The primary amine participates in Schiff base formation:

Carbonyl PartnerSolvent SystemEquilibration TimeImine Product Stability
BenzaldehydeMeOH, molecular sieves2 h, RTStable to hydrolysis (t₁/₂ > 48 h)
AcetylacetoneToluene, Dean-Stark6 h refluxChelated β-ketoimine complex

Applications:

  • Schiff bases serve as ligands in transition metal catalysis .

  • Condensation with β-diketones enables fluorescent probe development.

Experimental Optimization Guidelines

  • Nitro Group Sensitivity : Avoid strong bases (e.g., LDA) to prevent ring decomposition .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature Control : Maintain <80°C during reductions to prevent ethyl group elimination.

This compound's reactivity profile highlights its utility as a versatile scaffold in medicinal chemistry and materials science. Future research directions include photocatalytic C-H activation and asymmetric functionalization strategies.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity : Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives have been documented, suggesting that this compound may play a role in treating inflammatory diseases. Its mechanism of action likely involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Anticancer Potential : Pyrazole derivatives have been explored for their anticancer activity. Preliminary studies suggest that 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Material Science Applications

Explosive Materials : Due to the presence of nitro groups, compounds like 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine are studied for their potential use in explosive formulations. The energetic properties associated with nitro-substituted compounds make them suitable for applications in military and industrial explosives .

Polymeric Composites : Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that a series of pyrazole derivatives, including 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure–activity relationship that could guide further modifications for improved efficacy .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could inhibit cell growth significantly compared to controls. Mechanistic studies suggested involvement in apoptosis pathways, warranting further investigation into its potential as an anticancer agent .
  • Explosive Performance Evaluation : A comparative analysis of nitro-substituted pyrazoles showed that 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine exhibited superior performance metrics in terms of detonation velocity and stability compared to traditional explosives .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine
  • **5-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
  • **(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

Uniqueness

1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties

Biological Activity

1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article will explore the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine features a pyrazole ring substituted with an ethyl group and a nitro group at the 3-position, along with a methylmethanamine moiety. The structural formula can be represented as follows:

C8H12N4O2\text{C}_8\text{H}_{12}\text{N}_4\text{O}_2

Physical Properties

PropertyValue
Molecular Weight196.21 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the nitro group in 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine may enhance its antimicrobial efficacy due to its electron-withdrawing nature, which can improve interaction with microbial targets.

Analgesic Activity

The analgesic effects of pyrazoles are well-documented. Compounds with similar scaffolds have demonstrated significant pain relief in animal models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pain pathway . The compound's ability to modulate these pathways could be explored further through experimental studies.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine was tested against standard bacterial strains. Results indicated moderate to high activity against E. coli and S. aureus, supporting its potential use as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models. Compounds similar to 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine exhibited significant reduction in inflammation markers, suggesting that further investigation into this compound could yield promising results .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Optimize solvent polarity (e.g., DMF for nitration, ethanol for amination) to enhance regioselectivity .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity.

Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Category : Basic (Characterization)
Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl group at N1, nitro at C3). Chemical shifts for pyrazole protons typically appear at δ 6.5–8.0 ppm .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL (e.g., to verify nitro group orientation and amine bonding) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 239.1 g/mol) .

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